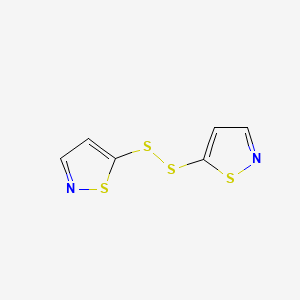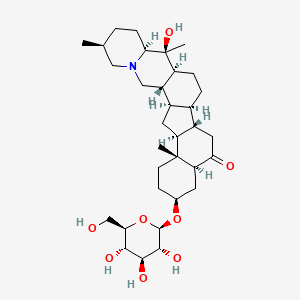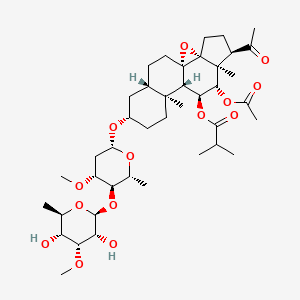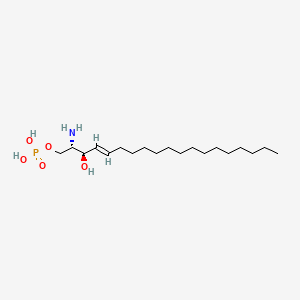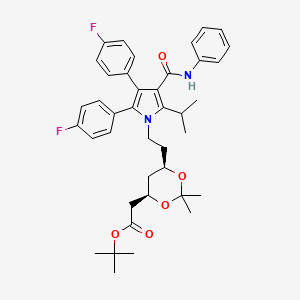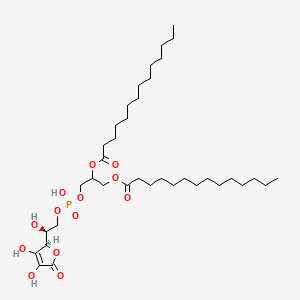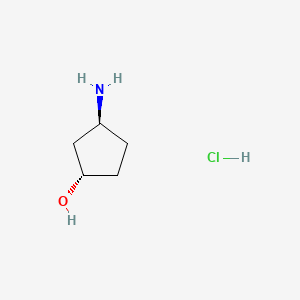
(1S,3S)-3-Aminocyclopentanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Roles
Strategies for Synthesis of Heterocyclic Compounds
Heterocyclic compounds like 1,2,4-triazole-containing scaffolds are crucial in drug discovery for treating various diseases. The review by Nasri et al. (2021) highlights strategies for synthesizing these scaffolds using 3-amino-1,2,4-triazole, indicating the importance of heterocyclic chemistry in developing new pharmaceuticals (Nasri, Bayat, & Kochia, 2021).
Bioorganometallic Chemistry
The review on molybdocene dichloride by Waern and Harding (2004) explores its biological chemistry, including interaction with nucleobases and nucleotides, showcasing the role of organometallic compounds in biological systems and potential therapeutic applications (Waern & Harding, 2004).
Potential Therapeutic Applications
Antitumor Efficacy of FTY720
Zhang et al. (2013) review the antitumor efficacy of FTY720, a compound approved for treating multiple sclerosis but also showing potential in cancer therapy. This study highlights the diverse potential applications of chemical compounds in pharmacology (Zhang et al., 2013).
Enhanced Separation Technologies
Hydrocyclones for Enhanced Separations
Tian et al. (2018) provide a comprehensive review of hydrocyclones, focusing on operating parameters and conditions for enhanced separations. This paper underscores the importance of chemical engineering principles in optimizing separation processes for various industrial applications (Tian et al., 2018).
Safety and Hazards
The safety information for “(1S,3S)-3-Aminocyclopentanol hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing hands thoroughly after handling .
Wirkmechanismus
Target of Action
The primary target of (1S,3S)-3-Aminocyclopentanol hydrochloride is Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a key target in the management of type 2 diabetes mellitus .
Mode of Action
(1S,3S)-3-Aminocyclopentanol hydrochloride acts as a DPP-4 inhibitor . It forms a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4 . This inhibits the enzymatic function of DPP-4, leading to increased levels of incretin hormones, improved insulin synthesis, and reduced glucagon release .
Biochemical Pathways
The inhibition of DPP-4 affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are responsible for stimulating insulin secretion. By inhibiting DPP-4, the degradation of these hormones is reduced, leading to increased insulin secretion, decreased glucagon release, and consequently, better control of blood glucose levels .
Result of Action
The result of the action of (1S,3S)-3-Aminocyclopentanol hydrochloride is improved glycemic control . By inhibiting DPP-4 and increasing the levels of incretin hormones, the compound helps to regulate insulin and glucagon levels, leading to better management of blood glucose levels .
Eigenschaften
IUPAC Name |
(1S,3S)-3-aminocyclopentan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKRJNWIEGYWGE-FHAQVOQBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H]1N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3S)-3-Aminocyclopentanol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

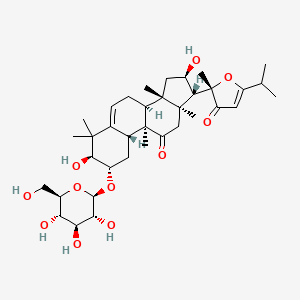
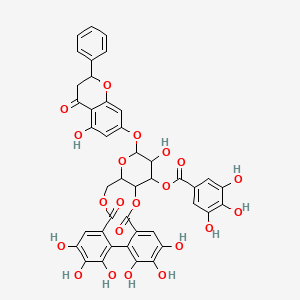
![Bis(2-ethylhexoxy)-oxophosphanium;[hydroxy(octoxy)phosphoryl] octyl hydrogen phosphate;propan-2-ol;titanium](/img/structure/B591416.png)
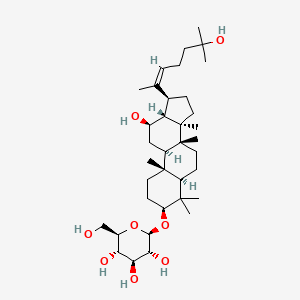
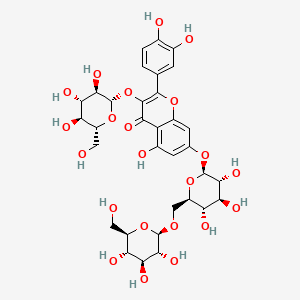

![1-[(1S)-2-hydroxy-1-phenylethyl]-3-[4-(4-pyridinyl)phenyl]urea](/img/structure/B591422.png)
![1,2,3-Trimethyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one](/img/structure/B591423.png)
